N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15293574
InChI: InChI=1S/C24H20N2O5S/c1-26(16-17-7-3-2-4-8-17)32(29,30)19-13-11-18(12-14-19)25-24(28)23-15-21(27)20-9-5-6-10-22(20)31-23/h2-15H,16H2,1H3,(H,25,28)
SMILES:
Molecular Formula: C24H20N2O5S
Molecular Weight: 448.5 g/mol

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15293574

Molecular Formula: C24H20N2O5S

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C24H20N2O5S
Molecular Weight 448.5 g/mol
IUPAC Name N-[4-[benzyl(methyl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C24H20N2O5S/c1-26(16-17-7-3-2-4-8-17)32(29,30)19-13-11-18(12-14-19)25-24(28)23-15-21(27)20-9-5-6-10-22(20)31-23/h2-15H,16H2,1H3,(H,25,28)
Standard InChI Key PATMJOBIWWWCRE-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates a 4-oxo-4H-chromene scaffold linked to an N-substituted sulfamoylphenyl group via a carboxamide bridge. Key features include:

  • Chromene core: A bicyclic system comprising fused benzene and pyran rings, with a ketone group at position 4.

  • Sulfamoylphenyl moiety: A phenyl group substituted with a benzyl(methyl)sulfamoyl group at the para position, enhancing hydrophobic interactions.

  • Carboxamide linker: Connects the chromene and sulfamoylphenyl groups, enabling hydrogen bonding with biological targets.

The planar conformation of the molecule is stabilized by intramolecular hydrogen bonds between the amido N–H and chromene carbonyl oxygen, as well as ortho-C–H···O interactions . This rigidity may influence its binding affinity to enzymatic targets.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₂₀N₂O₅S
Molecular Weight448.5 g/mol
IUPAC NameN-[4-[Benzyl(methyl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide
Canonical SMILESCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized through a multi-step process:

  • Chromene core formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions.

  • Sulfamoylphenyl introduction: Coupling of 4-aminophenylsulfonamide intermediates with activated chromene-carboxylic acid derivatives.

  • Final assembly: Amide bond formation between the chromene-carboxylic acid and sulfamoylaniline using carbodiimide coupling agents.

Reactions are conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates.

Reactivity Profile

Functional groups dictate reactivity:

  • Chlorine atom (in analogs): Participates in nucleophilic substitution reactions.

  • Sulfamoyl group: Acts as a hydrogen bond acceptor, influencing solubility and target engagement.

  • Carboxamide: Undergoes hydrolysis under strongly acidic or basic conditions.

Mechanism of Action

The proposed mechanism involves dual targeting:

  • Enzyme inhibition: Competitive binding to ATP pockets in kinases via the sulfamoylphenyl group.

  • DNA intercalation: Planar chromene core inserts between DNA base pairs, inducing strand breaks .

Applications in Research and Development

Drug Discovery

The compound serves as a lead structure for optimizing anticancer agents. Modifications at the chromene 6- and 7-positions (e.g., chloro, methyl groups) enhance potency, as seen in analog C₂₅H₂₁ClN₂O₅S (MW: 497.0 g/mol).

Biochemical Probes

Its fluorescent chromene core enables use in cellular imaging studies to track drug distribution.

Comparison with Structural Analogs

Table 2: Analog Comparison

CompoundSubstituentsMolecular WeightBiological Activity
VC15293574None448.5 g/molAnticancer, Antimicrobial
VC162683806-chloro,7-methyl497.0 g/molEnhanced cytotoxicity

The addition of chloro and methyl groups in VC16268380 improves lipophilicity and target affinity, demonstrating the impact of substituents on bioactivity.

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